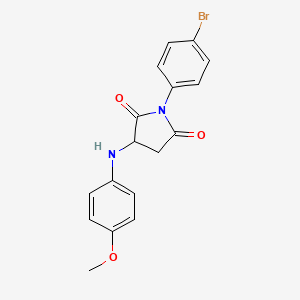
1-(4-Bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione, also known as N-(4-bromophenyl)-N-(4-methoxyphenyl)glutaramide (BMPM), is a chemical compound that has been widely studied in the field of medicinal chemistry. BMPM is a synthetic derivative of the natural product prodigiosin and has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Bioactivity
Compounds containing the pyrrolidine-2,4-dione moiety, structurally similar to 1-(4-Bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione, have been synthesized and evaluated for their bioactivity, particularly fungicidal activity. These compounds demonstrate visible activity against pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua et al., 2014).
Glycolic Acid Oxidase Inhibition
Derivatives of pyrrolidine-2,5-dione have been studied as inhibitors of glycolic acid oxidase (GAO), highlighting their potential in treating conditions related to excessive oxalate production. These studies emphasize the importance of specific substituents for the compound's inhibitory activity (Rooney et al., 1983).
Photoluminescent Materials
The structural framework of pyrrolidine-2,5-dione, especially when integrated into polymers, has been utilized to create photoluminescent materials. These materials show promise in electronic applications due to their solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Acylation Reactions
Research into the acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids explores the synthetic versatility of these compounds. This work has implications for the development of novel organic compounds with potential biological activities (Jones et al., 1990).
Antimicrobial Activity
Compounds derived from pyrrolidine-2,4-diones have been assessed for their antimicrobial properties. These studies offer insights into the potential use of such compounds in developing new antimicrobial agents (Gein et al., 2009).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHSDSSNCIEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

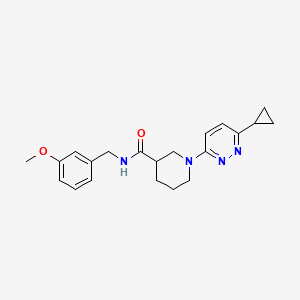
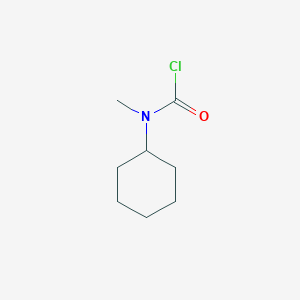
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)
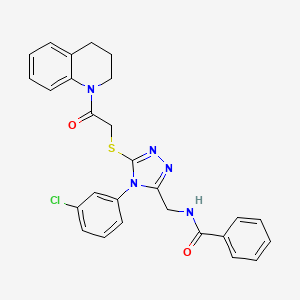
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)
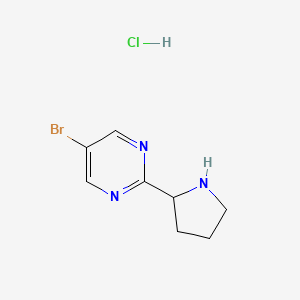
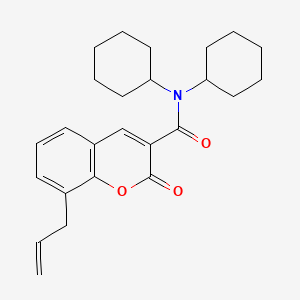
![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)
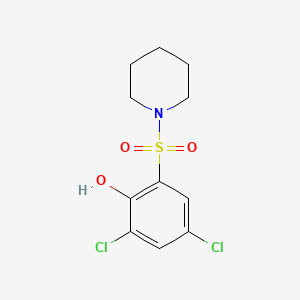

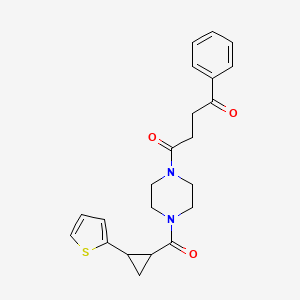
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)